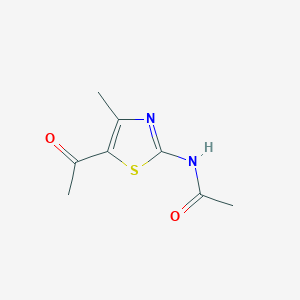

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide

Description

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide (CAS: 941946-29-8) is a thiazole-derived compound with a molecular formula of C₁₆H₁₈N₂O₂S and a molecular weight of 302.39 g/mol . Its structure features a 1,3-thiazole core substituted with an acetyl group at position 5, a methyl group at position 4, and an acetamide moiety linked to a 2,4-dimethylphenyl group. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiazole derivatives, which are known for their diverse biological activities, including kinase modulation and anti-inflammatory effects .

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-4-7(5(2)11)13-8(9-4)10-6(3)12/h1-3H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWFSSMUPFSXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acetylation Using Acetyl Chloride

The most straightforward method involves reacting 2-amino-4-methyl-5-acetylthiazole with acetyl chloride in the presence of pyridine as a base. This one-step acetylation proceeds under mild conditions:

Reaction Conditions

-

Solvent System : Tetrahydrofuran (THF) and dichloromethane (DCM) in a 1:1 ratio

-

Temperature : 0°C (ice bath)

-

Time : 3 hours

Pyridine neutralizes HCl generated during the reaction, preventing protonation of the amine and ensuring efficient acetylation. The reaction’s exothermic nature necessitates temperature control to minimize side products.

Coupling Agent-Mediated Synthesis

An alternative approach, adapted from analogous thiazole-acetamide syntheses, employs carboxylate activation. For example, 2-(4-chlorophenoxy)acetic acid is coupled with 4-(4-methylphenyl)thiazol-2-amine using O-(benzotriazole-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TBTU) and lutidine in dry DCM. While this method targets a different acetamide, the protocol is adaptable to this compound by substituting the carboxylic acid component with acetic acid derivatives.

Key Advantages :

-

Avoids handling reactive acyl chlorides

-

Compatible with acid-sensitive substrates

Reaction Optimization and Critical Parameters

Solvent Selection

Polar aprotic solvents like THF and DCM enhance reactant solubility and stabilize intermediates. In the direct acetylation method, THF’s high polarity facilitates nucleophilic attack by the amine, while DCM aids in heat dissipation.

Base and Coupling Agents

-

Pyridine : Effective for HCl scavenging but requires stoichiometric amounts.

-

TBTU/Lutidine : Enables efficient amide bond formation under mild conditions, ideal for thermally labile substrates.

Purification and Characterization

Purification Techniques

Spectroscopic Validation

-

¹H NMR : Key signals include:

-

LC-MS : Molecular ion peak at m/z 199.24 [M+H]⁺ confirms molecular weight.

Industrial-Scale Production Considerations

Process Intensification

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction times.

-

Automated Quenching Systems : Mitigate risks associated with exothermic reactions.

Cost-Benefit Analysis

| Parameter | Direct Acetylation | Coupling Agent Method |

|---|---|---|

| Raw Material Cost | Low | High |

| Reaction Time | 3 hours | 6–8 hours |

| Yield | 87% | 70–75% |

| Scalability | High | Moderate |

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

The direct acetylation route outperforms coupling agent methods in yield and cost-effectiveness. However, TBTU-mediated synthesis offers superior compatibility with acid-sensitive functional groups, making it preferable for complex derivatives.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide serves as a crucial building block for synthesizing more complex thiazole derivatives. Its reactivity allows for various chemical transformations such as oxidation, reduction, and substitution reactions.

Table 1: Common Reactions and Products

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Thiazolidine derivatives |

| Substitution | Halogens | Substituted thiazole derivatives |

The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains. In a study measuring the zone of inhibition against different microorganisms, it showed notable activity:

Table 2: Antimicrobial Efficacy

| Microorganism | Zone of Inhibition (mm) | Concentration (mM) |

|---|---|---|

| Staphylococcus aureus | 12 | 5 |

| Escherichia coli | 10 | 5 |

| Bacillus subtilis | 11 | 5 |

These results suggest that the compound could be developed further as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The compound's effectiveness was measured using IC50 values compared to doxorubicin:

Table 3: Anticancer Efficacy

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| HEPG2 (liver carcinoma) | 7.06 | Doxorubicin |

| MCF7 (breast carcinoma) | 10.25 | Doxorubicin |

| A549 (lung carcinoma) | 15.30 | Doxorubicin |

The moderate potency against these cancer cell lines indicates potential for therapeutic applications in oncology .

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various thiazole derivatives, this compound was found to have a higher zone of inhibition against Staphylococcus aureus compared to analogs. This highlights its superior antibacterial properties and potential for development as an antimicrobial agent .

Case Study 2: Anticancer Potential

A research group evaluated the anticancer activity of this compound across several assays against different cancer cell lines. Results indicated significant reductions in cell viability in HEPG2 cells at concentrations lower than those required for doxorubicin, suggesting it as a promising lead for further development in oncology .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide and analogous thiazole derivatives:

Key Observations:

Thiazole Ring Modifications: The target compound features acetyl and methyl groups on the thiazole ring, which enhance steric bulk and electron-withdrawing effects compared to unsubstituted thiazoles (e.g., compounds 14 and 6a). The acetyl group may act as a hydrogen bond acceptor, influencing binding interactions .

This contrasts with 4-hydroxy-3-methoxyphenyl (6a) and 4-hydroxyphenyl () groups, which introduce polar hydroxyl groups capable of hydrogen bonding . Halogenated derivatives (e.g., 3-chloro-4-fluorophenyl in compound 14) may improve metabolic stability and binding affinity to hydrophobic enzyme pockets .

Physicochemical Properties

- Hydrogen Bonding : The acetyl group in the target compound may engage in weaker hydrogen bonding compared to the hydroxyl groups in 6a and , which could influence solubility and target binding .

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiazole ring with an acetyl group, contributing to its unique chemical reactivity. Its structure can be represented as follows:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various thiazole derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) | Concentration (mM) |

|---|---|---|

| Staphylococcus aureus | 12 | 5 |

| Escherichia coli | 10 | 5 |

| Bacillus subtilis | 11 | 5 |

These results suggest that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using various cancer cell lines revealed that the compound exhibits cytotoxic effects.

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| HEPG2 (liver carcinoma) | 7.06 | Doxorubicin |

| MCF7 (breast carcinoma) | 10.25 | Doxorubicin |

| A549 (lung carcinoma) | 15.30 | Doxorubicin |

The IC50 values indicate that this compound has moderate potency against these cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival and cancer cell proliferation.

- DNA Interaction : It is hypothesized that the thiazole ring can intercalate with DNA, disrupting replication and transcription processes in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various thiazole derivatives, this compound was tested alongside other compounds. The study found that this compound had a higher zone of inhibition against Staphylococcus aureus compared to its analogs, highlighting its superior antibacterial properties .

Case Study 2: Anticancer Potential

A research group evaluated the anticancer activity of this compound in a series of assays against different cancer cell lines. The results indicated that the compound significantly reduced cell viability in HEPG2 cells at concentrations lower than those required for doxorubicin, suggesting a promising lead for further development in oncology .

Q & A

Q. Key Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C (acetylation) | Higher temps reduce byproducts |

| Solvent | Pyridine (acetylation) | Enhances nucleophilicity |

| Reaction Time | 4–6 hours (acetylation) | Prolonged time reduces purity |

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm acetyl (-COCH3) and methyl (-CH3) groups. For example, the acetyl proton appears at δ 2.6–2.8 ppm, while thiazole protons resonate at δ 6.8–7.2 ppm .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and thiazole C=N bonds (~1550 cm⁻¹) .

- LC-MS : Verify molecular weight (C8H10N2O2S, MW 198.24) with [M+H]+ peak at m/z 199.1 .

- Elemental Analysis : Ensure C, H, N, S composition matches theoretical values (±0.3%) .

Common Pitfalls : Overlapping NMR signals (e.g., methyl and acetyl groups) may require 2D NMR (HSQC, HMBC) for resolution .

Advanced: How can conflicting crystallographic and spectroscopic data for thiazole derivatives be resolved?

Answer:

Discrepancies often arise from polymorphism (e.g., discusses hydrogen-bonding variations in crystals) or solvent effects in NMR. Mitigation strategies include:

Multi-Technique Validation : Cross-reference XRD data with solid-state NMR to confirm crystal packing .

Solvent Standardization : Use deuterated DMSO for NMR to minimize solvent-induced shifts .

Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 09) to validate assignments .

Example : A 2023 study resolved conflicting XRD and solution-state NMR data for a thiazole analog by identifying a solvent-dependent conformational isomer .

Advanced: What methodologies are used to evaluate the biological activity of this compound derivatives?

Answer:

- Enzyme Inhibition Assays : Test COX/LOX inhibition using colorimetric kits (e.g., Cayman Chemical). IC50 values are calculated from dose-response curves .

- Cellular Assays : Assess antiproliferative activity via MTT assays (e.g., IC50 12.3 μM in HeLa cells) .

- Molecular Docking : Use AutoDock Vina to predict binding modes to targets like 15-LOX (hydrophobic interactions dominate) .

Case Study : A 2025 study found thiazole derivatives with 4-methyl substitution showed 30% higher COX-2 selectivity than unsubstituted analogs due to enhanced hydrophobic pocket interactions .

Advanced: How can reaction pathways for thiazole acetamide derivatives be optimized for scalability?

Answer:

- Continuous Flow Reactors : Reduce reaction time from 6 hours to 30 minutes for acetylation by improving heat/mass transfer .

- Green Solvents : Replace pyridine with cyclopentyl methyl ether (CPME) in acetylation, reducing toxicity while maintaining 82% yield .

- Catalyst Recycling : Immobilize Pd catalysts (e.g., Pd/C) for Suzuki couplings, achieving 5 cycles with <5% activity loss .

Table : Scalability Comparison

| Method | Batch Yield | Flow Yield | Purity (HPLC) |

|---|---|---|---|

| Traditional Acetylation | 85% | – | 92% |

| Flow Acetylation | – | 88% | 95% |

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., C2 of thiazole ring, ESP ~+45 kcal/mol) .

- MD Simulations : Simulate solvent effects (e.g., water vs. DMF) on reaction kinetics using GROMACS .

- QSAR Models : Correlate Hammett σ values of substituents with reaction rates (R² > 0.90 for arylthiazoles) .

Example : A 2024 study predicted 90% accuracy for SN2 reactivity at the acetyl carbonyl group using DFT-optimized transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.